molecular formula C23H29N7O3 B2571356 8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923187-17-1

8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2571356
CAS No.: 923187-17-1
M. Wt: 451.531
InChI Key: PZQVTZGMIBNAKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H29N7O3 and its molecular weight is 451.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The compound is part of a series synthesized for evaluation against specific receptors, such as serotonin (5-HT1A) receptors, due to their relevance in mental health disorders. For instance, Zagórska et al. (2009) synthesized a series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated them for potent 5-HT(1A) receptor ligands activity. Preliminary pharmacological studies suggested the potential of these compounds for anxiolytic and antidepressant activities, highlighting the importance of the long-chain arylpiperazines (LCAPs) linked to tricyclic derivatives of theophylline for future research in developing new derivatives with potential anxiolytic/antidepressant activity (Zagórska et al., 2009).

Biological Evaluation and Potential Applications

Further exploration into the compound's potential highlighted its role in addressing mental health conditions. Zagórska et al. (2016) synthesized and evaluated 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their serotonin receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity. Selected compounds demonstrated behavior indicative of potential antidepressant and anxiolytic applications in preliminary in vivo studies, supporting the ongoing research into derivatives for mental health treatments (Zagórska et al., 2016).

Metabolic Stability and Cell Permeability

The characteristics of metabolic stability and cell permeability of these derivatives have also been investigated to understand their pharmacokinetic properties better. For example, a study by Zagórska et al. (2018) synthesized 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione and evaluated them for their in vitro affinity for serotonin 5‐HT1A and 5‐HT7 receptors. The study provided insights into the metabolic stability and cell permeability of these compounds, which are crucial for their development as psychotropic agents (Zagórska et al., 2018).

Safety Profile and Antidepressant Activity

The safety profile and antidepressant-like activity of these derivatives have been evaluated, with studies demonstrating their promising potential as safer antidepressants with tolerable side effects. Partyka et al. (2020) conducted in vitro and in vivo experiments on novel imidazopurine-2,4-dione derivatives, showing varied functional, pharmacological, and pharmacokinetic properties, indicating their potential for further research in antidepressant therapy (Partyka et al., 2020).

Properties

IUPAC Name

6-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O3/c1-15-16(2)30-19-20(26(3)23(32)25-21(19)31)24-22(30)29(15)14-11-27-9-12-28(13-10-27)17-5-7-18(33-4)8-6-17/h5-8H,9-14H2,1-4H3,(H,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQVTZGMIBNAKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)C5=CC=C(C=C5)OC)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.